

Spectroscopic data for 5-Bromobenzo[b]thiophene-2-carbaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromobenzo[b]thiophene-2-carbaldehyde

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An In-depth Technical Guide on the Spectroscopic Data of 5-Bromobenzo[b]thiophene-2-carbaldehyde

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromobenzo[b]thiophene-2-carbaldehyde** (CAS No. 7312-18-7). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromobenzo[b]thiophene-2-carbaldehyde**. While actual spectra should be consulted for full analysis, these tables provide the critical quantitative data for characterization. The data is compiled from typical values for such compounds and available certificates of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables present the ^1H and ^{13}C NMR data for **5-**

Bromobenzo[b]thiophene-2-carbaldehyde.Table 1: ¹H NMR Spectroscopic Data for **5-Bromobenzo[b]thiophene-2-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0	s	1H	Aldehyde proton (-CHO)
~8.0-8.2	m	1H	Aromatic proton
~7.8-8.0	m	2H	Aromatic protons
~7.9	s	1H	Thiophene proton

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the specific isomer. A certificate of analysis has confirmed the ¹H NMR spectrum to be consistent with the structure[1]. Predicted values for the aldehyde proton are around 10 ppm[2].

Table 2: ¹³C NMR Spectroscopic Data for **5-Bromobenzo[b]thiophene-2-carbaldehyde**

Chemical Shift (δ) ppm	Assignment
~190-200	Carbonyl carbon (C=O)
~120-150	Aromatic and thiophene carbons

Note: The signal for the carbon atom attached to the bromine would be found within the aromatic region. The carbonyl carbon signal is typically in the 190–200 ppm range for this class of compounds[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for **5-Bromobenzo[b]thiophene-2-carbaldehyde** are presented below.

Table 3: IR Spectroscopic Data for **5-Bromobenzo[b]thiophene-2-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) stretch
~1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations
~850-750	Strong	C-H out-of-plane bending
~700-600	Medium	C-Br stretch

Note: A strong carbonyl stretch around 1700 cm⁻¹ is a characteristic feature of the aldehyde functionality[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **5-Bromobenzo[b]thiophene-2-carbaldehyde**

m/z	Relative Intensity (%)	Assignment
240, 242	~98, 100	[M] ⁺ , [M+2] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
211, 213	Variable	[M-CHO] ⁺
132	Variable	[M-Br-CO] ⁺

Note: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities.

Experimental Protocols

The following are representative experimental protocols for the synthesis of **5-Bromobenzo[b]thiophene-2-carbaldehyde** and the acquisition of its spectroscopic data.

Synthesis of 5-Bromobenzo[b]thiophene-2-carbaldehyde

A common method for the synthesis of benzo[b]thiophene-2-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding benzo[b]thiophene.

Materials:

- 5-Bromobenzo[b]thiophene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromobenzo[b]thiophene in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **5-Bromobenzo[b]thiophene-2-carbaldehyde** as a solid.

Spectroscopic Characterization

^1H and ^{13}C NMR Spectroscopy:

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

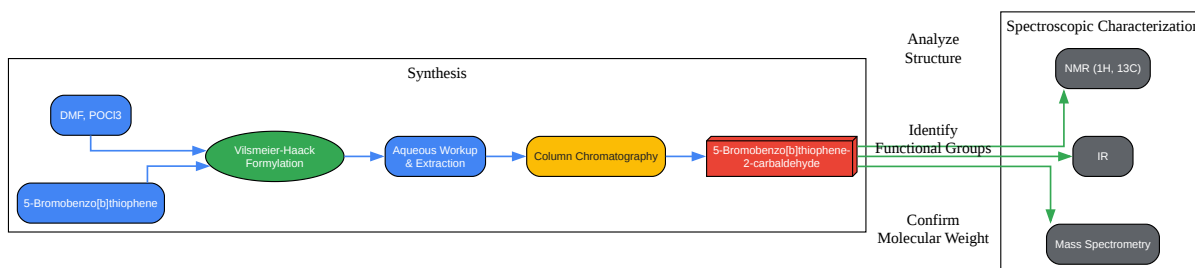
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: An Electron Ionization (EI) mass spectrometer.
- Sample Preparation: Introduce a small amount of the sample directly into the ion source.
- Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of **5-Bromobenzo[b]thiophene-2-carbaldehyde**.



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Caption: Synthesis and characterization workflow for **5-Bromobenzo[b]thiophene-2-carbaldehyde**.

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